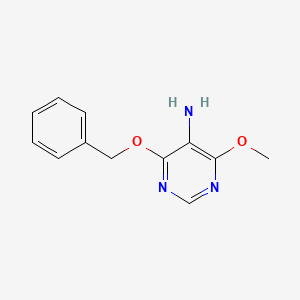

4-(Benzyloxy)-6-methoxypyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-6-methoxypyrimidin-5-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-methoxypyrimidin-5-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used for nitro group reduction.

Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

4-(Benzyloxy)-6-methoxypyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound is structurally similar and has been studied for its antioxidant and antimicrobial activities.

4-(Benzyloxy)benzyl chloride: Another related compound used in organic synthesis.

1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: This compound has been evaluated for its antifungal activity.

Uniqueness

4-(Benzyloxy)-6-methoxypyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Benzyloxy)-6-methoxypyrimidin-5-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group and a methoxy substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H14N2O2, with a molecular weight of 218.25 g/mol. The structure includes a pyrimidine ring substituted with a benzyloxy group at the 4-position and a methoxy group at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| SMILES | COc1cc(N)cnc2c1cccc2OCC |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available pyrimidine derivatives. The synthesis pathway may include:

- Formation of the Pyrimidine Core : Starting from appropriate precursors such as urea or thiourea.

- Substitution Reactions : Introducing the benzyloxy and methoxy groups through nucleophilic substitution or electrophilic aromatic substitution methods.

- Purification : Using techniques such as recrystallization or chromatography to obtain pure compounds.

Antimycobacterial Activity

Recent studies have evaluated the antimycobacterial properties of related compounds, particularly those containing similar structural motifs. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid . This suggests that this compound may possess similar properties due to its structural analogies.

The biological activity of pyrimidine derivatives often involves interactions with key enzymes or receptors in microbial cells. The proposed mechanism for compounds in this class includes:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for the survival and replication of pathogens.

- Selective Toxicity : Studies indicate that certain derivatives exhibit selective toxicity towards pathogenic cells without significantly affecting human cell lines like Vero and HepG2, which is crucial for therapeutic applications .

Case Studies

- Antimycobacterial Evaluation : A study synthesized various benzyloxy-substituted quinolines and evaluated their activity against drug-susceptible and drug-resistant strains of M. tuberculosis. The most effective compounds demonstrated MIC values ranging from 2.7 to 5.8 µM, highlighting the importance of structural modifications in enhancing biological activity .

- Selectivity and Toxicity Studies : In vitro assessments showed that certain compounds exhibited low cytotoxicity while maintaining high antimicrobial efficacy, indicating their potential as lead candidates for further development in tuberculosis treatment .

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

4-methoxy-6-phenylmethoxypyrimidin-5-amine |

InChI |

InChI=1S/C12H13N3O2/c1-16-11-10(13)12(15-8-14-11)17-7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |

InChI Key |

CDXBWBIDKVFVCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=N1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.